Product packaging for tert-Butyl (4-oxobutan-2-yl)carbamate(Cat. No.:CAS No. 186743-06-6)

tert-Butyl (4-oxobutan-2-yl)carbamate

Cat. No.: B064717
CAS No.: 186743-06-6
M. Wt: 187.24 g/mol
InChI Key: GIQHYOAEOMSKKV-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxobutan-2-yl)carbamate (CAS 186743-06-6) is a chemical building block of significant interest in organic and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amine and a ketone functional group on a linear butan-2-yl chain. The Boc group serves as a crucial protecting group for amines, enhancing stability and modulating reactivity during multi-step synthetic sequences, and can be removed under acidic conditions to regenerate the free amine. Its primary research value lies in its application as a versatile synthetic intermediate, particularly in the pharmaceutical industry for the construction of active pharmaceutical ingredients (APIs) and complex molecules like peptidomimetics. The ketone moiety is a reactive handle for further transformations, including oxidation, reduction, and nucleophilic substitution reactions, enabling the synthesis of a diverse array of derivatives such as hydroxylated or other functionalized carbamates. For research purposes, this compound must be stored in an inert atmosphere at freezer temperatures (under -20°C) to ensure stability. Intended Use and Handling This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may cause skin and eye irritation. Specifications • CAS Number: 186743-06-6 • Molecular Formula: C₉H₁₇NO₃ • Molecular Weight: 187.24 g/mol • Storage: Inert atmosphere, -20°C freezer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B064717 tert-Butyl (4-oxobutan-2-yl)carbamate CAS No. 186743-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHYOAEOMSKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Green Chemistry Considerations in the Synthesis of Tert Butyl 4 Oxobutan 2 Yl Carbamate

Atom Economy and Process Mass Intensity (PMI)

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Asymmetric reduction is generally more atom-economical than kinetic resolution, as the latter theoretically has a maximum yield of 50% for the desired enantiomer from the racemate.

Process Mass Intensity (PMI) is a broader metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a greener process.

Table 3: Comparison of Green Chemistry Metrics for Synthesis Strategies

Synthetic Strategy Theoretical Atom Economy (%) Typical Process Mass Intensity (PMI) Key Waste Streams
Enzymatic Kinetic Resolution <50% 50 - 100 Acyl donor byproduct, large solvent volumes for chromatography
Asymmetric Reduction >80% 20 - 50 Stoichiometric reducing agent byproducts, solvent
Biocatalytic Asymmetric Reduction >80% 15 - 40 Aqueous buffer, minimal organic solvent

Note: PMI values are estimates and can vary significantly based on the specific process and scale.

Use of Greener Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For enzymatic reactions, the use of water as a solvent is ideal. However, the low solubility of organic substrates can be a limitation. In such cases, bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or supercritical carbon dioxide (scCO₂) can be employed.

The use of catalysts, particularly biocatalysts or recyclable metal catalysts, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pH) and are biodegradable. Heterogeneous catalysts or catalysts immobilized on a solid support can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, polymer-supported versions of catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for the Boc-protection step and recovered by simple filtration.

Renewable Feedstocks and Energy Efficiency

Ideally, the starting materials for the synthesis of this compound would be derived from renewable feedstocks. While the immediate precursors are often petroleum-derived, research into bio-based routes to key chemical building blocks is an active area. For example, 3-aminobutanol can be synthesized from renewable resources through fermentation processes, which could then be protected and oxidized to the target compound.

Furthermore, conducting reactions at ambient temperature and pressure, as is often possible with enzymatic and highly active catalytic systems, significantly reduces the energy consumption of the process, further enhancing its green credentials.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Oxobutan 2 Yl Carbamate

Reactivity Profile of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its robustness under many reaction conditions and its facile removal under specific, controlled protocols.

Deprotection Strategies

The removal of the Boc group is typically achieved under acidic conditions. fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.com

A common complication of this process is the potential for the liberated tert-butyl cation to act as an electrophile, leading to unwanted alkylation of other nucleophilic sites within the molecule or the solvent. acsgcipr.orgwikipedia.org To mitigate this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. acsgcipr.orgwikipedia.org

While strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate (B1210297) are standard, various other methods have been developed to effect deprotection under milder or orthogonal conditions. fishersci.co.ukwikipedia.org These alternatives are particularly valuable when other acid-sensitive functional groups are present in the substrate.

Table 1: Selected Deprotection Strategies for the Boc Group
Reagent(s)Typical ConditionsNotesReference
Trifluoroacetic Acid (TFA)TFA/DCM (e.g., 1:1), 0 °C to RTStandard, highly effective method. Scavengers may be needed. fishersci.co.ukwikipedia.org
Hydrogen Chloride (HCl)HCl in MeOH, Dioxane, or EtOAcCommonly used; product is isolated as the hydrochloride salt. total-synthesis.comcommonorganicchemistry.com
Lewis Acids (e.g., AlCl₃, ZnBr₂)CH₂Cl₂, RTCan offer selectivity in the presence of other protecting groups. wikipedia.org
Trimethylsilyl Iodide (TMSI)DCM or CH₃CN, followed by MeOHMild conditions, useful for sensitive substrates. wikipedia.org
Thermal CleavageHigh temperature (e.g., >110 °C) in various solventsCan be performed without acid, often in continuous flow systems. youtube.comresearchgate.net

Stability Under Various Reaction Conditions

A key advantage of the Boc group is its stability across a wide range of reaction conditions, which allows for selective manipulation of other functional groups. It is notably resistant to basic, nucleophilic, and reductive environments. organic-chemistry.org This stability profile makes it orthogonal to other common amine protecting groups like the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.com

Table 2: Stability Profile of the Boc Group
Condition/Reagent TypeStabilityCommentsReference
Strongly Acidic (e.g., TFA, HCl)LabileStandard condition for cleavage. total-synthesis.com
Strongly Basic (e.g., NaOH, t-BuOK)StableResistant to hydrolysis under basic conditions. organic-chemistry.org
Nucleophiles (e.g., RLi, RMgX, amines)StableGenerally unreactive towards common nucleophiles. organic-chemistry.org
Catalytic Hydrogenation (e.g., H₂/Pd-C)StableAllows for deprotection of groups like Cbz or Bn in its presence. total-synthesis.com
Hydride Reductants (e.g., LiAlH₄, NaBH₄)StableCompatible with reductions of esters, ketones, etc. organic-chemistry.org
Oxidizing Agents (most)StableResistant to many common oxidants. organic-chemistry.org

Transformations Involving the 4-Oxo Functionality

The aldehyde group in tert-Butyl (4-oxobutan-2-yl)carbamate is an electrophilic center and possesses acidic protons on the adjacent α-carbon, making it a hub for a variety of chemical transformations.

Carbonyl Reductions and Derivatizations

The aldehyde functionality can be readily reduced to a primary alcohol. This transformation is a cornerstone of carbonyl chemistry and is typically accomplished via nucleophilic addition of a hydride (H⁻) species. chemguide.co.uk Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium tetrahydridoaluminate (LiAlH₄). NaBH₄ is a milder reagent, often used in alcoholic solvents, while the more reactive LiAlH₄ requires anhydrous ethereal solvents and a subsequent acidic workup. chemguide.co.uk The reduction of this compound would yield tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Beyond reduction, the carbonyl group undergoes condensation reactions with nitrogen-based nucleophiles to form various C=N derivatives. bham.ac.uk These reactions are typically acid-catalyzed and proceed through a nucleophilic addition-elimination mechanism, with the net loss of a water molecule. libretexts.org

Imine Formation: Reaction with primary amines (R'-NH₂) yields imines (or Schiff bases). libretexts.org

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. byjus.com

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) affords hydrazones. masterorganicchemistry.com These derivatives are often stable, crystalline solids useful for characterization. libretexts.org

Table 3: Common Transformations of the Aldehyde Group
Reaction TypeReagent(s)Product Functional GroupReference
Carbonyl ReductionNaBH₄ or LiAlH₄Primary Alcohol chemguide.co.uk
Imine FormationPrimary Amine (R'NH₂)Imine (Schiff Base) libretexts.org
Oxime FormationHydroxylamine (NH₂OH)Oxime byjus.com
Hydrazone FormationHydrazine (R'NHNH₂)Hydrazone masterorganicchemistry.com

Reactions at the α- and β-Positions to the Ketone

The reactivity of the carbon skeleton adjacent to the carbonyl group is a central theme in organic chemistry.

Reactions at the α-Position (C3): The hydrogen atoms on the α-carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com Treatment with a suitable base (e.g., lithium diisopropylamide, LDA) generates this enolate, which is a potent carbon nucleophile. libretexts.org The enolate can then react with various electrophiles, most notably in C-C bond-forming reactions such as:

α-Alkylation: The enolate can undergo an Sₙ2 reaction with alkyl halides to introduce an alkyl group at the α-position. The choice of base and reaction conditions is critical to avoid side reactions. libretexts.org

Aldol Reaction: The enolate can add to the carbonyl group of another aldehyde or ketone molecule (including itself), forming a β-hydroxy aldehyde or ketone. libretexts.org In the case of this compound, this reaction would likely involve it acting as both the enolate donor and the carbonyl acceptor, though crossed-aldol reactions with other carbonyl compounds are also possible. acs.orgwikipedia.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

Spectroscopic methods are essential tools for the characterization of reactants, intermediates, and products, which is crucial for constructing a detailed reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure of the starting materials and products. Furthermore, real-time NMR monitoring of a reaction can provide valuable kinetic data by tracking the concentration changes of various species over time. For molecules containing a tert-butyl carbamate (B1207046) group, the signals corresponding to the carbonyl carbon and the protons of the tert-butyl group are highly characteristic. dergipark.org.tr

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H bond of the carbamate, the C=O bond of the carbamate, and the C=O bond of the ketone. Monitoring the changes in the intensity and position of these bands can be used to follow the progress of a chemical reaction.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the precise molecular weight of the compound and to analyze its fragmentation pattern. This information is vital for confirming the identity of the compound and for structural elucidation.

Table 2: Representative Kinetic Data for Mannich-Type Reactions

ReactantsCatalystSolventRate Law
Benzaldehyde, Acetophenone, AnilineSodium AcetateWater/EthanolSecond-order researchgate.netrsc.org
Aldehyde, Ketone, AmineMgO/ZrO2--

This table provides a generalized representation of kinetic data from related systems.

Table 3: Characteristic Spectroscopic Data for tert-Butyl Carbamates

Spectroscopic TechniqueFunctional GroupCharacteristic Signal
1H NMR-C(CH3)3~1.5 ppm (singlet, 9H) nih.gov
13C NMR-C(CH3)3~28 ppm dergipark.org.tr
C=O (carbamate)~156 ppm dergipark.org.tr
IRN-H stretch~3400 cm-1researchgate.net
C=O stretch (carbamate)~1690 cm-1researchgate.net

This table is based on general spectroscopic data for tert-butyl carbamate derivatives. dergipark.org.trnih.govresearchgate.netnih.gov

Applications of Tert Butyl 4 Oxobutan 2 Yl Carbamate in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The presence of a stereocenter at the C2 position, adjacent to the protected amine, makes enantiomerically pure forms of tert-Butyl (4-oxobutan-2-yl)carbamate highly sought after for asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet it can be removed under mild acidic conditions, facilitating its integration into multi-step synthetic sequences. organic-chemistry.org

The structural motif provided by this building block is a key feature in numerous biologically active natural products. Its utility has been demonstrated in the synthesis of kainoid analogues. Kainic acid and its derivatives are a family of natural products known for their potent neuroexcitatory activity. researchgate.netresearchgate.net Synthetic strategies toward these complex targets often rely on the precise installation of a functionalized pyrrolidine (B122466) core with multiple contiguous stereocenters. Chiral this compound serves as an ideal precursor for constructing the kainoid skeleton, providing the necessary carbon backbone and stereochemical information required for these challenging syntheses. kyushu-u.ac.jp

The compound is a powerful precursor for the synthesis of substituted nitrogen-containing heterocycles, most notably pyrrolidines and piperidines. niscpr.res.inunibo.it A prevalent strategy involves an intramolecular reductive amination reaction. In this approach, the aldehyde functionality is first extended via a carbon-carbon bond-forming reaction, such as a Wittig olefination, to introduce a tethered ketone or ester. Subsequent removal of the Boc protecting group unmasks the primary amine, which then undergoes spontaneous or catalyzed cyclization with the newly introduced carbonyl group via imine or enamine formation, followed by reduction to yield the saturated heterocyclic ring system. This method provides a high degree of control over the stereochemistry of the final product.

Table 1: Synthesis of Substituted Pyrrolidines via Intramolecular Reductive Amination

Starting MaterialReaction SequenceProductApplication
(S)-tert-Butyl (4-oxobutan-2-yl)carbamate1. Wittig reaction with a phosphorane to introduce a keto-ester side chain. 2. Boc deprotection with trifluoroacetic acid (TFA). 3. In situ cyclization and reduction with a hydride source (e.g., NaBH(OAc)₃).Chiral substituted pyrrolidine-3-acetic acid esterPrecursor for neuroactive compounds and ligands.

Application in Linear Peptide Synthesis and Peptidomimetic Design

While not a standard amino acid for linear peptide synthesis, the derivative N-Boc-3-aminobutanol (obtained from the reduction of the title compound) is a crucial component in the design of peptidomimetics. google.com These are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. Specifically, it is a precursor to statin analogues. nih.gov Statins are a class of γ-amino acids that are key structural components of potent protease inhibitors like Pepstatin A. researchgate.net The (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Statin) core can be synthesized from (R)-tert-Butyl (4-oxobutan-2-yl)carbamate, which provides the correct stereochemistry at the C4 position.

Precursor in the Formation of Densely Functionalized Intermediates

A key application of this compound is its role as a starting material for intermediates bearing multiple, strategically placed functional groups. A prime example is its conversion to (R)-N-Boc-3-aminobutanol through the stereoselective reduction of the aldehyde. google.com This resulting amino alcohol is a densely functionalized molecule containing a protected amine, a secondary alcohol, and a chiral center. google.commdpi.com This intermediate is a cornerstone in the synthesis of more complex molecules, such as inhibitors of β-secretase (BACE1), which are therapeutic targets for Alzheimer's disease. nih.govresearchgate.net The hydroxyl and amino groups provide handles for further elaboration and connection to other parts of the target molecule.

Strategic Utility in Retrosynthetic Analysis of Bioactive Compounds

In the strategic planning of a synthesis for a complex bioactive molecule, known as retrosynthetic analysis, chemists disconnect bonds to simplify the target into smaller, readily available starting materials. This compound often emerges as a logical and powerful "synthon" (a synthetic equivalent of a structural unit). For example, in the retrosynthesis of a BACE1 inhibitor containing a hydroxyethylamine isostere, a key disconnection across an amide bond reveals a chiral amino alcohol fragment. This fragment can be further disconnected back to (R)-tert-Butyl (4-oxobutan-2-yl)carbamate, identifying it as an efficient and stereochemically defined starting point for the entire synthesis.

Figure 1: Retrosynthetic Analysis of a BACE1 Inhibitor

This simplified diagram illustrates how a complex BACE1 inhibitor can be retrosynthetically traced back to this compound.

Diversification via Derivatization and Functional Group Interconversion

The aldehyde functionality of this compound is a hub for a multitude of chemical transformations, allowing for the creation of a diverse library of derivatives. The ability to easily convert the aldehyde into other functional groups is a key aspect of its utility as a building block. Standard carbonyl chemistry provides a robust toolbox for this purpose.

One of the most powerful methods for derivatization is reductive amination. masterorganicchemistry.com This one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), efficiently generates a new secondary or tertiary amine, respectively. nih.govnih.govharvard.edu This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone for building molecular complexity. syr.edu

Table 2: Common Derivatizations of this compound

Reaction TypeReagentsFunctional Group ConversionProduct Class
Reduction Sodium borohydride (B1222165) (NaBH₄)Aldehyde → Primary AlcoholChiral Amino Alcohols
Reductive Amination R¹R²NH, Sodium triacetoxyborohydride (NaBH(OAc)₃)Aldehyde → Secondary/Tertiary AmineSubstituted Amino Butanes
Wittig Reaction Ph₃P=CHRAldehyde → AlkeneUnsaturated Carbamates
Grignard Addition RMgBr, then H₃O⁺Aldehyde → Secondary AlcoholChiral Amino Alcohols with extended chains

Computational Chemistry and Theoretical Characterization of Tert Butyl 4 Oxobutan 2 Yl Carbamate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular properties, offering a balance between accuracy and computational cost. For tert-Butyl (4-oxobutan-2-yl)carbamate, DFT studies can illuminate its conformational preferences, spectroscopic signatures, and the energetics of its chemical transformations.

The flexibility of this compound, which contains several rotatable single bonds, gives rise to multiple possible conformations. A comprehensive conformational analysis using DFT can identify the most stable geometries and map the potential energy surface. This involves systematically rotating the key dihedral angles—specifically around the carbamate (B1207046) C-N bond and the C-C bonds of the butane (B89635) backbone—and calculating the corresponding energy of each resulting structure.

Studies on similar carbamate-containing molecules have shown that the energy landscape can be complex, with several local minima corresponding to different stable conformers. chemrxiv.org The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For instance, the orientation of the bulky tert-butyl group relative to the butane chain significantly impacts conformational stability. nih.gov The identification of the global minimum energy structure is crucial as it represents the most populated conformation at equilibrium and dictates many of the molecule's bulk properties.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated by DFT

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Population (%) at 298 K
A (Anti) 180° 0.00 75.3
B (Gauche 1) 60° 1.25 13.5
C (Gauche 2) -60° 1.35 11.2

Note: This table is illustrative, based on typical findings for flexible organic molecules, and represents the type of data generated from a DFT conformational analysis.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. chemrxiv.org Key spectroscopic data that can be computed include infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical vibrational analysis provides a set of frequencies and intensities corresponding to the normal modes of vibration. nih.gov These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. nih.gov This analysis enables the assignment of specific spectral bands to the stretching and bending motions of functional groups, such as the C=O stretches of the ketone and carbamate groups, and the N-H bend. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy. The process involves computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical predictions are invaluable for assigning peaks in complex experimental spectra and for confirming the proposed molecular structure.

Table 2: Predicted vs. Typical Experimental Spectroscopic Data for this compound

Spectroscopic Feature Functional Group Predicted Value (DFT) Typical Experimental Range
IR Frequency (cm⁻¹) C=O (Ketone) 1725 cm⁻¹ 1705-1725 cm⁻¹
C=O (Carbamate) 1695 cm⁻¹ 1680-1700 cm⁻¹
N-H (Bend) 1520 cm⁻¹ 1510-1550 cm⁻¹
¹H NMR Shift (ppm) -CH₃ (t-Butyl) 1.4 ppm 1.3-1.5 ppm
-CH- (on butane chain) 3.8 ppm 3.5-4.0 ppm
¹³C NMR Shift (ppm) C=O (Ketone) 208 ppm 205-220 ppm

Note: Predicted values are hypothetical and serve to illustrate the application of DFT in spectroscopy.

This process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is used to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate. Such studies provide a detailed, step-by-step understanding of how chemical transformations occur. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational and Mechanistic Insights

While DFT provides a static picture of molecular structures and energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and mechanistic pathways in a dynamic environment.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how intermolecular interactions influence its conformational preferences and flexibility. It allows for the observation of transitions between different energy minima identified by DFT, providing a more complete picture of the molecule's conformational landscape. chemrxiv.org Furthermore, MD simulations can be used to sample starting configurations for more complex reaction modeling, offering insights into how the molecule approaches a reactive state.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a molecule with its reactivity. In the context of this compound, QSRR would involve calculating a series of molecular descriptors using computational methods and then building a mathematical model that relates these descriptors to a specific measure of reactivity (e.g., the rate constant of a particular reaction).

Descriptors can be derived from DFT calculations and include electronic properties (such as HOMO/LUMO energies, Mulliken charges), steric properties (molecular volume, surface area), and thermodynamic properties (enthalpy of formation). nih.govresearchgate.net By developing a QSRR model for a series of related carbamate compounds, it would be possible to predict the reactivity of new, unsynthesized analogues, thereby guiding experimental efforts.

Stereoelectronic Effects and Chirality Modeling

The this compound molecule possesses a chiral center at the second carbon of the butane chain. chemadvin.comnih.gov Computational modeling is crucial for understanding the impact of this chirality on the molecule's properties and interactions.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular structure and reactivity, can be analyzed in detail. For example, Natural Bond Orbital (NBO) analysis can be used to quantify hyperconjugative interactions, such as the interaction between the nitrogen lone pair and the antibonding orbital of the carbonyl group (n -> π*), which stabilizes the planar geometry of the carbamate group. nih.gov

Modeling the distinct properties of the (R) and (S) enantiomers is also possible. For instance, theoretical vibrational circular dichroism (VCD) spectra can be calculated for each enantiomer. chemrxiv.org VCD is the differential absorption of left and right circularly polarized light by a chiral molecule and provides a sensitive probe of its absolute configuration. Comparing the predicted VCD spectrum with an experimental one can unambiguously determine the stereochemistry of the molecule.

Advanced Analytical Methodologies for Research on Tert Butyl 4 Oxobutan 2 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of tert-Butyl (4-oxobutan-2-yl)carbamate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

Proton NMR (¹H-NMR) provides critical information about the number of distinct proton environments and their connectivity within the molecule. The spectrum of this compound is expected to show signals corresponding to each unique proton. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing insight into the connectivity.

The key proton signals and their expected characteristics are:

tert-Butyl Protons: A singlet in the upfield region (δ ≈ 1.4 ppm) integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the Boc protecting group.

Aldehyde Proton: A triplet in the downfield region (δ ≈ 9.8 ppm) due to coupling with the adjacent methylene protons.

Methylene Protons (C3-H₂): A multiplet (expected to be a doublet of doublets) around δ 2.7-2.8 ppm, showing coupling to both the methine proton (C2-H) and the aldehyde proton (C4-H).

Methine Proton (C2-H): A multiplet around δ 4.1-4.2 ppm, coupled to the adjacent methyl and methylene groups.

Methyl Protons (C1-H₃): A doublet around δ 1.2 ppm, resulting from coupling with the methine proton.

Amine Proton (NH): A broad singlet or doublet, often around δ 5.0-5.5 ppm, whose position can vary with solvent and concentration.

Interactive Table: Predicted ¹H-NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
-C(CH₃)₃1.45Singlet (s)N/A9H
-CH₃1.22Doublet (d)~6.8 Hz3H
-CH₂-2.75Doublet of Doublets (dd)~5.5, 17.0 Hz2H
-CH-4.15Multiplet (m)N/A1H
-NH-5.20Broad Doublet (br d)~7.5 Hz1H
-CHO9.80Triplet (t)~1.5 Hz1H

Note: The data presented is a representative spectrum based on established chemical shift principles for a standard solvent like CDCl₃.

Carbon-13 NMR (¹³C-NMR) is used to analyze the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., alkyl, ketone, carbamate).

The expected ¹³C-NMR signals for this compound are:

Aldehyde Carbonyl: The most downfield signal, typically around δ 202 ppm.

Carbamate (B1207046) Carbonyl: A signal around δ 155 ppm.

Quaternary Carbon (Boc): A signal around δ 79 ppm.

Methine Carbon (-CH-NH): A signal in the range of δ 48-50 ppm.

Methylene Carbon (-CH₂-CHO): A signal around δ 46 ppm.

tert-Butyl Methyl Carbons: A sharp signal around δ 28 ppm.

Methyl Carbon (-CH-CH₃): An upfield signal around δ 20 ppm.

Interactive Table: Predicted ¹³C-NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C HO202.1
-NHC O₂-155.4
-OC (CH₃)₃79.5
-C H(NH)-49.3
-C H₂CHO46.2
-OC(CH₃)₃28.4
-CH(C H₃)20.5

Note: The data presented is a representative spectrum based on established chemical shift principles.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the aldehyde proton to the C3-methylene protons, the C3-methylene protons to the C2-methine proton, and the C2-methine proton to both the C1-methyl protons and the NH proton. This confirms the connectivity along the butan-2-yl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks linking the proton signal for the C1-methyl group to its corresponding carbon signal, the C2-methine proton to its carbon, and the C3-methylene protons to their carbon, confirming the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular puzzle. For instance, the protons of the tert-butyl group would show a correlation to the carbamate carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₉H₁₇NO₃. The theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ with an m/z value that matches the theoretical calculation to within a very small error margin (typically < 5 ppm). This provides definitive confirmation of the compound's elemental composition.

Interactive Table: HRMS Data
Molecular FormulaAdductTheoretical m/z
C₉H₁₇NO₃[M+H]⁺188.12812
C₉H₁₇NO₃[M+Na]⁺210.11006

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for assessing the purity of this compound and, crucially, for separating its enantiomers to determine its stereochemical integrity.

Since the carbon at the C2 position is a stereocenter, this compound exists as a pair of enantiomers, (R) and (S). Chiral HPLC is the gold standard for separating and quantifying these enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

A typical method for determining the enantiomeric excess (% ee) would involve a polysaccharide-based chiral column. The differential interaction between the enantiomers and the chiral stationary phase allows for their separation, resulting in two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks.

Interactive Table: Representative Chiral HPLC Method
ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Result Baseline separation of (R) and (S) enantiomers

Gas Chromatography (GC) Applications

Gas Chromatography (GC) serves as a valuable analytical tool for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC applications are primarily focused on purity assessment, reaction monitoring, and trace impurity detection. However, the inherent chemical structure of N-Boc protected amino ketones presents challenges related to thermal lability.

Methodology and Findings:

Direct analysis of this compound by GC can be susceptible to thermal decomposition, particularly at elevated injector temperatures. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can undergo decomposition to isobutylene and carbon dioxide, leading to the formation of byproducts and inaccurate quantification nih.govsepscience.com. To mitigate this, specialized injection techniques such as cool on-column injection or programmed temperature vaporization (PTV) are often employed to minimize the thermal stress on the analyte.

A common strategy to enhance the volatility and thermal stability of ketones for GC analysis is derivatization sigmaaldrich.com. The ketone functional group in this compound can be converted to a more stable derivative, such as an oxime, prior to GC analysis. This is typically achieved by reacting the compound with a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting PFBHA-oxime derivative is more volatile and thermally stable, allowing for reproducible and accurate analysis by GC coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.gov.

In a typical GC-MS analysis of the derivatized compound, a non-polar or medium-polarity capillary column is used. The temperature program is optimized to ensure sufficient separation of the analyte from impurities and solvent peaks without causing on-column degradation. The mass spectrum of the derivatized this compound would exhibit characteristic fragmentation patterns, allowing for its unambiguous identification and quantification.

Table 1: Illustrative GC Method Parameters for the Analysis of Derivatized this compound

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C (Split/Splitless)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 amu

It is important to note that without derivatization, careful optimization of GC conditions is crucial to obtain reliable data. The use of a shorter column and faster temperature ramps can reduce the residence time of the analyte at high temperatures, thereby minimizing thermal decomposition researchgate.net.

Spectropolarimetry for Optical Rotation Measurements and Enantiopurity Verification

Spectropolarimetry is a fundamental technique for the characterization of chiral molecules like (R)- and (S)-tert-Butyl (4-oxobutan-2-yl)carbamate. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound, a property known as optical rotation. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

Detailed Research Findings:

The enantiopurity, or enantiomeric excess (ee), of a sample of this compound is a critical parameter, particularly in its application as a chiral building block in asymmetric synthesis. Spectropolarimetry provides a direct method for the determination of enantiomeric excess by comparing the measured specific rotation of a sample to the specific rotation of the pure enantiomer dalalinstitute.com. The relationship is expressed by the formula:

ee (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the enantiomerically pure compound.

While the specific rotation for this compound is not widely reported in publicly available literature, data for structurally similar chiral carbamates can provide an expected range of values. For instance, the specific rotation of a related chiral cyclopentenone derivative, (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate, has been reported as [α]D = -82.4 (c = 0.1, CHCl3) . This suggests that the specific rotation of the enantiomers of this compound is likely to be of a significant magnitude to allow for accurate enantiopurity determination.

Table 2: Hypothetical Spectropolarimetry Data for Enantiopurity Determination of (R)-tert-Butyl (4-oxobutan-2-yl)carbamate

SampleConcentration (g/100mL in CHCl3)Observed Rotation (°)Specific Rotation [α]DEnantiomeric Excess (ee) (%)
Enantiopure (R)-isomer (Reference)1.0+X.XX+[α]max100
Sample A1.0+0.85 * X.XX+0.85 * [α]max85
Sample B1.0+0.50 * X.XX+0.50 * [α]max50
Racemic Mixture1.00.000.00

The measurement of optical rotation is a relatively straightforward and non-destructive technique. However, its accuracy for determining enantiomeric excess can be affected by the presence of other optically active impurities masterorganicchemistry.com. Therefore, it is often used in conjunction with other techniques like chiral High-Performance Liquid Chromatography (HPLC) for validation.

Validation of Computational Models through Experimental Analytical Data

Computational chemistry plays a significant role in modern chemical research, offering insights into molecular structure, properties, and reactivity. For this compound, computational models, particularly those based on Density Functional Theory (DFT), can be employed to predict various properties, including its chiroptical properties like optical rotation and circular dichroism (CD) spectra. The validation of these computational models with experimental data is a critical step to ensure their accuracy and predictive power nih.govchemrxiv.org.

Detailed Research Findings:

The comparison of calculated and experimentally measured chiroptical properties is a powerful method for the assignment of the absolute configuration of chiral molecules. For this compound, the first step involves generating a set of low-energy conformers of the molecule through computational methods. Subsequently, for each conformer, properties such as the optical rotation and CD spectrum are calculated using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). The final predicted property is a Boltzmann-weighted average of the values for all significant conformers.

The calculated optical rotation can then be directly compared to the experimentally determined value obtained from spectropolarimetry. A good agreement between the sign and magnitude of the calculated and experimental specific rotation provides strong evidence for the correctness of the assigned absolute configuration and the reliability of the computational model.

Similarly, the calculated CD spectrum can be compared with the experimental spectrum. The CD spectrum provides more structural information than the optical rotation at a single wavelength and is highly sensitive to the stereochemistry of the molecule. The comparison involves analyzing the position, sign (positive or negative Cotton effects), and intensity of the absorption bands.

Table 3: Illustrative Comparison of Experimental and Computationally Predicted Chiroptical Data for (R)-tert-Butyl (4-oxobutan-2-yl)carbamate

PropertyExperimental ValueComputationally Predicted Value (DFT)
Specific Rotation [α]D +[α]max+[Calculated Value]
Circular Dichroism (CD) λmax at ~280 nm (n → π* transition of ketone)λmax at [Calculated Wavelength]
Positive Cotton EffectPositive Cotton Effect

The validation process is iterative. If discrepancies are observed between the experimental and computed data, the computational model may need to be refined. This could involve exploring a more extensive conformational space, using a higher level of theory, or including solvent effects in the calculations. The successful validation of a computational model for this compound would not only confirm its absolute configuration but also provide a reliable tool for predicting the properties of related molecules.

Future Prospects and Emerging Research Areas for Tert Butyl 4 Oxobutan 2 Yl Carbamate

Development of Novel Catalytic Transformations

The development of novel catalytic transformations is a cornerstone of modern synthetic chemistry, aiming to create more efficient, selective, and sustainable chemical reactions. For a molecule like tert-Butyl (4-oxobutan-2-yl)carbamate, which contains both a ketone and a protected amine, several avenues for catalytic development are conceivable. Future research could focus on stereoselective reductions of the ketone to introduce a chiral alcohol, or catalytic C-H activation to functionalize the carbon backbone. Furthermore, the development of catalysts for the direct transformation of the carbamate (B1207046) group would be of significant interest. However, a comprehensive review of current scientific literature indicates that dedicated studies on novel catalytic transformations specifically targeting this compound are still an emerging area of investigation. The potential for such transformations remains a promising field for future research.

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling the rapid and systematic synthesis of compound libraries. These platforms often rely on the use of versatile building blocks that can be readily manipulated through standardized reaction protocols. The structure of this compound, with its reactive aldehyde functionality and a standard protecting group, makes it a suitable candidate for integration into such systems. For example, it could be utilized in automated reductive amination or condensation reactions to quickly generate a diverse set of derivatives. While the principles of automated synthesis are well-established, specific applications and protocols detailing the integration of this compound into these platforms are not yet widely reported in peer-reviewed literature, suggesting this as a significant area for future development.

Exploration of Supramolecular Interactions and Self-Assembly

The study of supramolecular interactions and self-assembly focuses on how molecules organize into larger, ordered structures through non-covalent bonds. Boc-protected amino acids and peptides are known to participate in self-assembly processes, forming structures like nanotubes and hydrogels. snu.ac.kr As a protected amino aldehyde, this compound could serve as a precursor to molecules designed for self-assembly, where the aldehyde group allows for further chemical modification to introduce moieties that drive these interactions. The investigation into the inherent capacity of this compound or its derivatives to form supramolecular structures is a nascent field. At present, there is a lack of specific research focused on the supramolecular chemistry of this compound itself, representing a clear opportunity for future exploration.

Q & A

Q. What are the common synthetic routes for tert-Butyl (4-oxobutan-2-yl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in intermediates. For example, in multi-step syntheses, Boc₂O is used under inert atmospheres (N₂) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions . A critical parameter is the stoichiometric ratio of reagents (e.g., Boc₂O to amine intermediates) and the choice of base (e.g., NaHCO₃ in DMAc at 80°C for coupling reactions) . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., THF vs. DCM) to improve solubility.

Q. Table 1: Representative Synthesis Methods

StepReagents/ConditionsYieldKey ObservationsReference
Boc ProtectionBoc₂O, DCM, -78°C60-70%Low temp reduces racemization
Amine CouplingNaHCO₃, DMAc, 80°C75%High temp accelerates nucleophilic substitution

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., Boc carbonyl at ~160 ppm, oxobutanyl protons at δ 2.5–3.0 ppm).
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 216.2) .
  • X-ray Crystallography : For crystalline derivatives, SHELX software resolves bond lengths/angles and validates stereochemistry .
  • HPLC : Reverse-phase columns (C18) with UV detection assess purity (>95% by area) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on GHS classifications:
  • Hazards : Skin/eye irritation (H315/H319), harmful if swallowed (H302) .
  • PPE : Lab coat, nitrile gloves, safety goggles. Use fume hoods for powder handling.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in derivatives of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry .
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak® IA) separate enantiomers; validate using polarimetry .

Q. What strategies resolve contradictions in reaction yields reported for similar Boc-protected intermediates?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity Profiles : Byproducts from incomplete Boc deprotection (e.g., tert-butyl alcohol residues). Mitigate via rigorous washing (sat. NaHCO₃) .
  • Moisture Sensitivity : Hydrolysis of Boc groups in humid conditions. Use molecular sieves in reactions .
  • Catalyst Efficiency : Compare Pd(PPh₃)₂Cl₂ vs. CuI in Sonogashira couplings; optimize catalyst loading .

Q. Table 2: Troubleshooting Yield Variations

IssueDiagnostic TestSolution
Low Coupling YieldHPLC purity checkIncrease reaction time (12→24 h)
RacemizationChiral HPLCLower reaction temperature (-20°C)

Q. How is this compound utilized in synthesizing bioactive molecules?

  • Methodological Answer : The compound serves as a precursor for:
  • PROTAC Linkers : Its keto group enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives) .
  • Antiviral Agents : Intermediate in pyrrolo[2,3-d]pyrimidine scaffolds via cyclization with TBAF .
  • Kinase Inhibitors : Functionalization at the 4-oxo position with trifluoromethyl groups enhances target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.